
Ethyl 6-aminohexanoate
概要
説明
Ethyl 6-aminohexanoate is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. It is used in various applications, including as an antifibrinolytic drug and as a linker in biologically active structures. Its role is also significant in the synthesis of modified peptides and in the production of polyamide synthetic fibers like nylon .
Synthesis Analysis
The synthesis of ethyl 6-aminohexanoate can be achieved through the reaction of caprolactam with ethanol in near-critical water. This process has been shown to yield ethyl 6-aminohexanoate with a high efficiency of up to 98% when SnCl2 is used as an additive. The reaction is characterized as a second-order reaction, with the activation energy being evaluated under different pH conditions . Additionally, ethyl 6-aminohexanoate can be synthesized from various precursors, such as ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which can be converted into a range of derivatives including diazanaphthalene and pyridine derivatives .
Molecular Structure Analysis
The molecular structure of ethyl 6-aminohexanoate derivatives can be complex and diverse. For instance, the synthesis of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, involves a regiospecific ring opening of a tetrahydrofuran derivative . The crystal structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been determined, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonds forming a two-dimensional network .
Chemical Reactions Analysis
Ethyl 6-aminohexanoate can undergo various chemical reactions to form different derivatives. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents leads to the formation of several heterocyclic compounds . Moreover, the compound can be used to synthesize glycoside derivatives, as demonstrated in the preparation of 2-(6-aminohexanamido)ethyl 1-thio-β-d-galactopyranoside and related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 6-aminohexanoate are not detailed in the provided papers, the properties can be inferred from its structure and synthesis methods. As a derivative of 6-aminohexanoic acid, it likely shares similar hydrophobic characteristics and may exhibit high solubility in organic solvents due to its ethyl ester group. The high yield of its synthesis in near-critical water suggests that it is stable under a range of temperatures and pH conditions .
Relevant Case Studies
The papers provided do not detail specific case studies involving ethyl 6-aminohexanoate. However, the synthesis methods and applications mentioned, such as its use in the production of Mevinolin and Compactin , and its role in the formation of various heterocyclic compounds , highlight its importance in pharmaceutical and chemical industries. The antibacterial evaluation of related compounds, such as 6-aminoquinolones, also indicates the potential for ethyl 6-aminohexanoate derivatives to be used in the development of new antibacterial agents .
科学的研究の応用
Hydrophobic and Flexible Structural Element
Ethyl 6-aminohexanoate, as a derivative of 6-aminohexanoic acid, contributes significantly to the field of chemical synthesis. This ω-amino acid, characterized by its hydrophobic and flexible structure, is crucial in the synthesis of modified peptides. It finds extensive use in the polyamide synthetic fibers industry, notably in the production of nylon. Additionally, it serves as a linker in various biologically active structures, highlighting its versatility in molecular design (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Chemical Synthesis
The synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water represents a notable advancement in chemical synthesis. This process achieves a high yield of up to 98% with SnCl2 as an additive, showcasing the potential for efficient production methods in industrial applications (Hou, Luo, Liu, Wang, & Dai, 2014).
Biomedical Applications
In the realm of biomedical science, the derivatives of ethyl 6-aminohexanoate, specifically phosphazene derivatives containing amino acid esters, have been synthesized and evaluated for their thermosensitive properties. These compounds degrade into harmless products like amino acid and phosphates, making them suitable for biomedical applications. Their lower critical solution temperatures are close to body temperature, which is significant for their potential use in medical treatments (Uslu, Mutlu Balcı, Yuksel, Özcan, Dural, & Beşli, 2017).
Transdermal Permeation Enhancers
The study of esters and amides of hexanoic acid substituted with a tertiary amino group has revealed their efficacy as transdermal permeation enhancers. This research underscores the potential of these compounds in enhancing the delivery of drugs through the skin, thereby contributing to the field of pharmaceuticals and drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Material Science
In material science, the incorporation of ethyl 6-aminohexanoate derivatives in polymer blends has been explored. For instance, blends of nylon 6 with an ethylene-based multifunctional polymer have demonstrated unique rheology-structure relationships. These blends leverage the chemical reactions between carboxyl or anhydride groups in the polymer and the amino end groups of nylon 6, creating graft copolymers that act as interfacial agents (Han & Chuang, 1985).
Enhanced Synthesis Techniques
Improved synthesis methods, such as the one developed for gabexate mesylate, also highlight the importance of ethyl 6-aminohexanoate derivatives. This enhanced synthesis approach overcomes the limitations of traditional methods, such as the high cost of raw materials, and has led to increased yields and purity of the final product (Rui, 2011).
作用機序
Target of Action
Ethyl 6-aminohexanoate, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine . It is an effective inhibitor for enzymes that bind to this particular residue .
Mode of Action
It is known that the compound is synthesized from caprolactam and ethanol in near-critical water . The reaction is estimated to be a second-order reaction in near-critical water .
Biochemical Pathways
The biochemical pathway of 6-aminohexanoate involves its conversion to adipate . This process is facilitated by two enzymes: 6-aminohexanoate aminotransferase (NylD1) and adipate semialdehyde dehydrogenase (NylE1) . NylD1 catalyzes the reaction of 6-aminohexanoate to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors, generating glutamate, alanine, and glycine, respectively . NylE1 then catalyzes the oxidative reaction of adipate semialdehyde to adipate using NADP+ as a cofactor .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.34 cm/s .
Result of Action
The result of the action of Ethyl 6-aminohexanoate is the production of adipate from 6-aminohexanoate . This conversion is facilitated by the enzymes NylD1 and NylE1 . The yield of Ethyl 6-aminohexanoate can be as high as 98% with SnCl2 as an additive in near-critical water .
Action Environment
The reaction between caprolactam and ethanol to produce Ethyl 6-aminohexanoate is performed in near-critical water . The influences of the reaction temperature, residence time, initial ratio (reactant/water), pH, and additives on the yields of Ethyl 6-aminohexanoate are discussed . The yield of Ethyl 6-aminohexanoate could be as high as 98% with SnCl2 as an additive in near-critical water .
Safety and Hazards
特性
IUPAC Name |
ethyl 6-aminohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNQDCIAOXIFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328137 | |
| Record name | ethyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
371-34-6 | |
| Record name | ethyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was the synthesis of ethyl 6-aminohexanoate explored in one of the studies?
A1: The research article [] explores the synthesis of ethyl 6-aminohexanoate from caprolactam and ethanol in near-critical water. While this specific study focuses on greener synthesis methods, the application of ethyl 6-aminohexanoate as a building block in the synthesis of bile acid derivatives is highlighted in another study []. In this context, ethyl 6-aminohexanoate acts as a linker molecule, potentially contributing to the desired properties of the final bile acid conjugates.
Q2: Was ethyl 6-aminohexanoate successfully conjugated to bile acids in the study? What challenges arose?
A2: While aiming to synthesize bile acid conjugates with ethyl 6-aminohexanoate, researchers encountered an unexpected challenge []. Instead of the desired amide bond formation between the bile acid and ethyl 6-aminohexanoate, esterification was the predominant reaction in most cases. Only deoxycholic acid yielded the intended conjugate with ethyl 6-aminohexanoate. This highlights the importance of reaction conditions and steric hindrance in controlling the selectivity of chemical reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


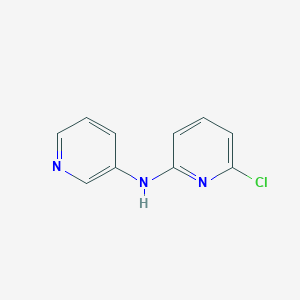
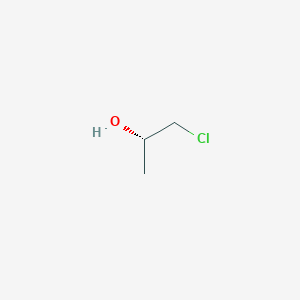


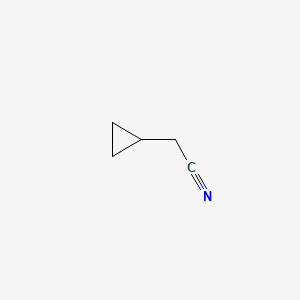

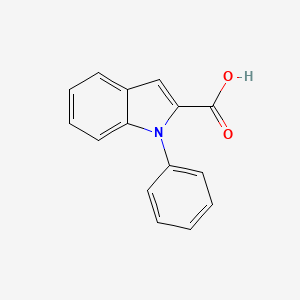
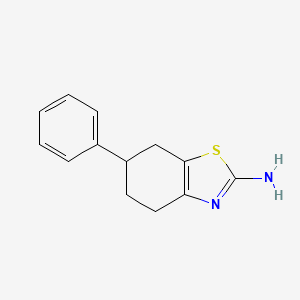

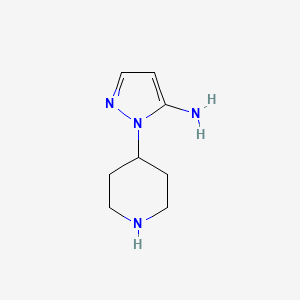
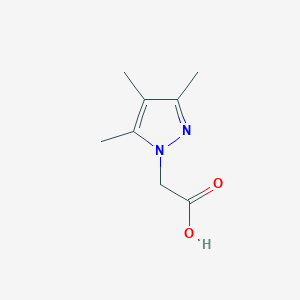
![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
